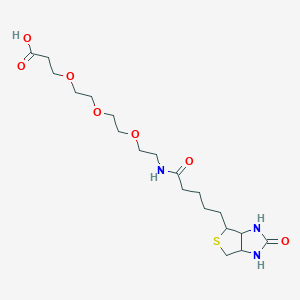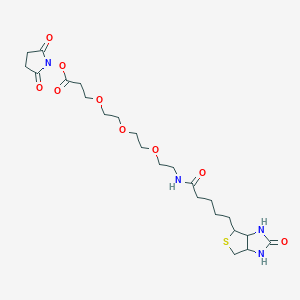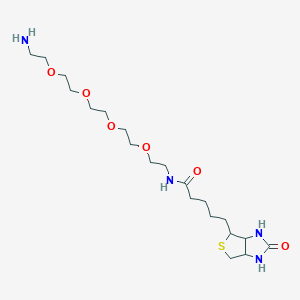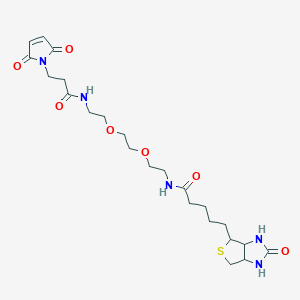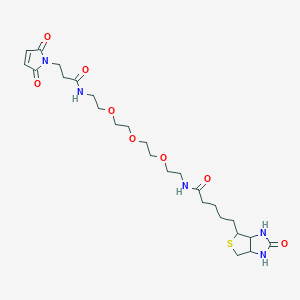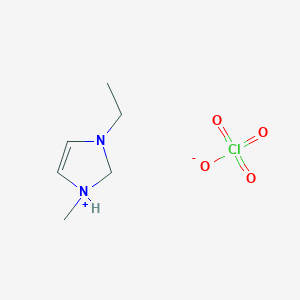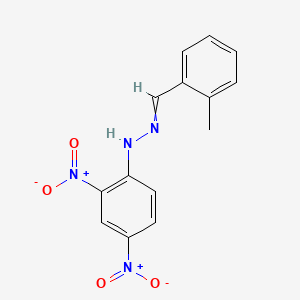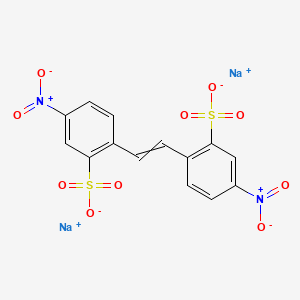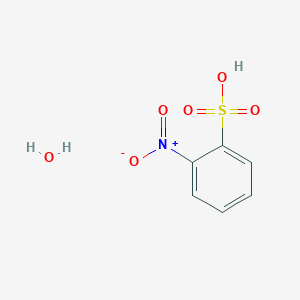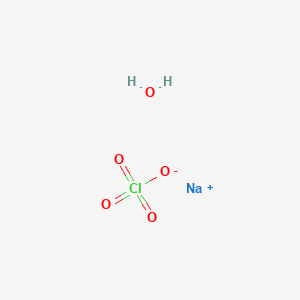
sodium;perchlorate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium perchlorate hydrate: is an inorganic compound with the chemical formula NaClO₄·H₂O . It consists of sodium cations (Na⁺) and perchlorate anions (ClO₄⁻) and is typically encountered as a white crystalline, hygroscopic solid. This compound is highly soluble in water and ethanol and is known for being the most water-soluble of the common perchlorate salts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium perchlorate hydrate can be synthesized by the anodic oxidation of sodium chlorate (NaClO₃) at an inert electrode, such as platinum. The reaction can occur in both acidic and alkaline mediums:
Acidic Medium: Na⁺ClO₃⁻ + H₂O → Na⁺ClO₄⁻ + 2H⁺ + 2e⁻
Alkaline Medium: Na⁺ClO₃⁻ + 2OH⁻ → Na⁺ClO₄⁻ + H₂O + 2e⁻.
Industrial Production Methods: Large-scale production of sodium perchlorate hydrate involves the direct oxidation of sodium chloride (NaCl) using a graphite substrate lead dioxide anode. This method is efficient for producing sodium perchlorate in a single step .
Chemical Reactions Analysis
Types of Reactions: Sodium perchlorate hydrate primarily undergoes oxidation reactions due to its strong oxidizing properties. It can also participate in double displacement (metathesis) reactions.
Common Reagents and Conditions:
Oxidation: Sodium perchlorate hydrate can oxidize various organic and inorganic compounds.
Double Displacement: Sodium perchlorate hydrate reacts with sodium hydroxide (NaOH) and perchloric acid (HClO₄) to form sodium perchlorate (NaClO₄) and water (H₂O).
Major Products:
Scientific Research Applications
Chemistry: Sodium perchlorate hydrate is used as a supporting electrolyte in the preparation of polypyrrole films and as an oxidizing agent to remove color from textile wastewater .
Biology: In molecular biology, sodium perchlorate hydrate is utilized as a chaotropic agent in standard DNA extraction and hybridization reactions. It is also used as a deproteinization agent during nucleic acid synthesis .
Medicine: Sodium perchlorate hydrate has applications in medicine, particularly in the denaturation of proteins and in standard DNA extraction and hybridization reactions .
Industry: In the industrial sector, sodium perchlorate hydrate is used in the production of ammonium perchlorate and potassium perchlorate, which are of interest in rocketry and pyrotechnics .
Mechanism of Action
Sodium perchlorate hydrate exerts its effects primarily through its strong oxidizing properties. It can promote hydrogen generation from the reaction of tin with lactic acid by preventing the surface passivation of tin . Additionally, it is used to denature proteins and facilitate DNA extraction by disrupting hydrogen bonds and other non-covalent interactions .
Comparison with Similar Compounds
- Sodium chloride (NaCl)
- Sodium hypochlorite (NaClO)
- Sodium chlorite (NaClO₂)
- Sodium chlorate (NaClO₃)
- Lithium perchlorate (LiClO₄)
- Potassium perchlorate (KClO₄)
- Rubidium perchlorate (RbClO₄)
- Caesium perchlorate (CsClO₄)
- Ammonium perchlorate (NH₄ClO₄)
Uniqueness: Sodium perchlorate hydrate is unique due to its high solubility in water and ethanol, making it the most water-soluble of the common perchlorate salts. This property, along with its strong oxidizing capabilities, distinguishes it from other similar compounds .
Properties
IUPAC Name |
sodium;perchlorate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO4.Na.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGNPUSUVRTQGW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH2NaO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
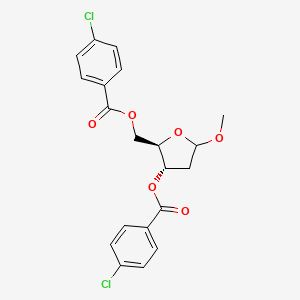
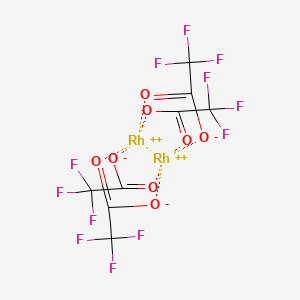
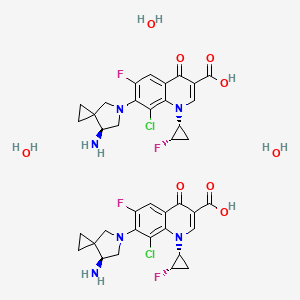
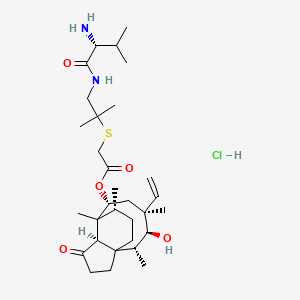
![Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester](/img/structure/B7949555.png)
